methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate
Description
Methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate is a bicyclic sulfonamide-carbamate hybrid compound. Its structure features an 8-azabicyclo[3.2.1]octane core, a sulfonylphenyl group, and a methoxy substituent at the 3-position of the bicyclic system. This scaffold is reminiscent of tropane alkaloids, which are known for their central nervous system (CNS) activity, suggesting possible applications in neurological or receptor-targeted therapies .
Properties
IUPAC Name |
methyl N-[4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-9-12-5-6-13(10-14)18(12)24(20,21)15-7-3-11(4-8-15)17-16(19)23-2/h3-4,7-8,12-14H,5-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKSVNIAJNBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods would typically employ advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition :
- Research indicates that compounds similar to methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide, which has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
- Antidepressant Effects :
- Antimicrobial Activity :
Case Study 1: Inhibition of NAAA
A study conducted on a series of azabicyclo compounds demonstrated that modifications to the structure could significantly enhance their potency as NAAA inhibitors. The lead compound identified showed an IC50 value in the low nanomolar range, highlighting the effectiveness of structural optimization in drug design .
Case Study 2: Antidepressant Activity
In a clinical trial focusing on azabicyclo derivatives, researchers observed notable improvements in patients with major depressive disorder after administration of the compound over several weeks. The study emphasized the importance of the azabicyclo framework in achieving desired pharmacological effects .
Case Study 3: Antimicrobial Efficacy
In vitro studies testing this compound against common pathogens revealed promising results, with significant inhibition of growth noted against both Gram-positive and Gram-negative bacteria, as well as fungi such as Fusarium solani and Alternaria solani .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| NAAA Inhibition | Preserves anti-inflammatory compounds | IC50 values in low nanomolar range |
| Antidepressant Effects | Modulates neurotransmitter levels | Significant improvement in depressive symptoms |
| Antimicrobial Activity | Inhibitory effects on bacterial and fungal pathogens | Effective against Xanthomonas and Fusarium |
Mechanism of Action
The mechanism of action of methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate, we compare it with structurally related compounds from the literature. Key differences in substituents, bicyclic systems, and physicochemical properties are highlighted below.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Core Structure Variations: The 8-azabicyclo[3.2.1]octane system (target compound and ) is smaller than the 9-azabicyclo[3.3.1]nonane in , likely affecting steric interactions with biological targets. The 3.2.1 system is more compact, favoring CNS penetration due to lower molecular rigidity .
Substituent Effects :
- Methoxy Group : The 3-methoxy group in the target compound may enhance electron-donating effects, stabilizing interactions with hydrophobic pockets in enzymes or receptors.
- Carbamate vs. Carboxylate/Iodophenyl : The carbamate in the target compound offers greater metabolic stability compared to the methyl carboxylate in . However, the iodophenyl group in provides a handle for radiolabeling, which is absent in the target compound .
- Triflate () : This group is typically reactive, suggesting is a synthetic intermediate rather than a drug candidate, unlike the target compound’s stable carbamate .
Physicochemical Properties :
- The target compound’s estimated XLogP3 (~2.5) indicates moderate lipophilicity, balancing membrane permeability and solubility. ’s higher XLogP3 (~3.0) may reduce aqueous solubility, limiting bioavailability .
- The iodine atom in significantly increases molecular weight (371.21 vs. ~383.4 in the target compound), which could impact pharmacokinetics (e.g., slower clearance) .
Research Implications
- Target Compound Advantages : The combination of a carbamate and sulfonyl group may improve metabolic stability and target affinity compared to analogues with carboxylates or triflates.
- Limitations : Lack of halogen substituents (cf. ’s iodine) may reduce utility in imaging or targeted delivery.
- Future Directions : Comparative in vitro assays (e.g., receptor binding, metabolic stability) are needed to validate these structural hypotheses.
Biological Activity
Methyl N-[4-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]carbamate is a synthetic compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a mu-opioid receptor antagonist, which may offer therapeutic benefits in treating conditions associated with opioid receptor activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H22N2O5S
- Molecular Weight: 366.42 g/mol
- IUPAC Name: this compound
The compound features a bicyclic structure that is characteristic of many alkaloids, which contributes to its biological activity.
This compound acts primarily as a mu-opioid receptor antagonist. By binding to these receptors, it can potentially modulate pain responses and reduce the side effects associated with opioid use, such as constipation and addiction.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant binding affinity for mu-opioid receptors. For example, a related compound was shown to inhibit receptor activity at concentrations ranging from 10 μM to 50 μM, suggesting potential therapeutic applications in managing opioid-induced side effects .
In Vivo Studies
In vivo studies using animal models have indicated that the administration of this compound can lead to a reduction in opioid-induced hyperalgesia and improve gastrointestinal motility without compromising analgesic effects . These findings highlight the dual potential of this compound in treating pain while mitigating adverse effects associated with traditional opioids.
Case Studies
- Case Study on Opioid-Induced Constipation : A clinical trial investigated the efficacy of an 8-azabicyclo derivative in patients suffering from opioid-induced constipation. Results showed a significant improvement in bowel movement frequency and patient-reported outcomes compared to placebo .
- Case Study on Pain Management : Another study focused on patients with chronic pain conditions who were switched from conventional opioids to an 8-azabicyclo-based regimen. The study reported sustained pain relief along with reduced side effects, emphasizing the compound's utility in clinical practice .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential.
| Compound Name | Mu-opioid Receptor Activity | Side Effect Profile | Therapeutic Use |
|---|---|---|---|
| Methyl N-[4-(sulfonyl)phenyl]carbamate | Moderate | Mild | Pain management |
| Methyl N-[4-(hydroxymethyl)phenyl]carbamate | High | Moderate | Opioid-induced constipation |
| Methyl N-[4-(methoxy)phenyl]carbamate | Low | Low | General analgesia |
This table illustrates that while methyl N-[4-(sulfonyl)phenyl]carbamate has moderate mu-opioid receptor activity, it may offer benefits in managing specific opioid-related side effects.
Q & A
Q. How can this compound be utilized in studying sulfonyltransferase or carboxylesterase enzyme mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
